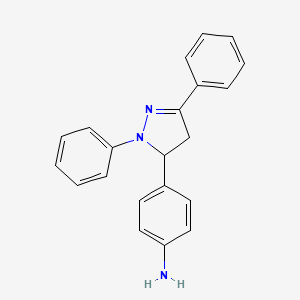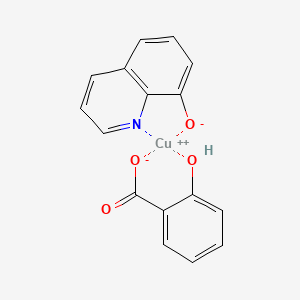
Copper, (8-quinolinolato)(salicylato)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of copper, (8-quinolinolato)(salicylato)- typically involves the reaction of copper salts with 8-quinolinol and salicylic acid. One common method involves dissolving copper(II) sulfate in water and then adding 8-quinolinol and salicylic acid under controlled pH conditions. The reaction mixture is then heated to promote the formation of the desired complex .
Industrial Production Methods
Industrial production of copper, (8-quinolinolato)(salicylato)- often involves large-scale reactions using similar principles as the laboratory synthesis. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated control systems to maintain optimal reaction conditions .
Analyse Chemischer Reaktionen
Types of Reactions
Copper, (8-quinolinolato)(salicylato)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under certain conditions, leading to the formation of copper oxides.
Reduction: It can be reduced to lower oxidation states of copper.
Substitution: The ligands (8-quinolinol and salicylic acid) can be substituted with other ligands under appropriate conditions
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Reduction: Reducing agents such as sodium borohydride or hydrazine can be used.
Substitution: Ligand exchange reactions can be carried out using various ligands in the presence of suitable solvents and catalysts
Major Products Formed
Oxidation: Copper oxides (CuO, Cu2O).
Reduction: Reduced copper complexes.
Substitution: New coordination compounds with different ligands
Wissenschaftliche Forschungsanwendungen
Copper, (8-quinolinolato)(salicylato)- has a wide range of applications in scientific research:
Chemistry: Used as a catalyst in various organic reactions, including oxidation and reduction reactions.
Biology: Studied for its antimicrobial properties and potential use in controlling fungal infections.
Medicine: Investigated for its potential therapeutic effects, including anticancer and antifungal activities.
Industry: Used as a wood preservative to prevent fungal growth and decay.
Wirkmechanismus
The mechanism of action of copper, (8-quinolinolato)(salicylato)- involves the interaction of copper ions with biological molecules. The compound can disrupt cellular processes by binding to proteins and enzymes, leading to the inhibition of their functions. In particular, it has been shown to inhibit the activity of enzymes involved in fungal cell wall synthesis, leading to cell death .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Copper 8-quinolinolate: Similar in structure but lacks the salicylate ligand.
Copper salicylate: Contains only the salicylate ligand without the 8-quinolinol component
Uniqueness
Copper, (8-quinolinolato)(salicylato)- is unique due to the presence of both 8-quinolinol and salicylic acid ligands, which confer distinct chemical and biological properties. The combination of these ligands enhances the compound’s stability and reactivity, making it more effective in various applications compared to its individual components .
Eigenschaften
Molekularformel |
C16H11CuNO4 |
|---|---|
Molekulargewicht |
344.81 g/mol |
IUPAC-Name |
copper;2-hydroxybenzoate;quinolin-8-olate |
InChI |
InChI=1S/C9H7NO.C7H6O3.Cu/c11-8-5-1-3-7-4-2-6-10-9(7)8;8-6-4-2-1-3-5(6)7(9)10;/h1-6,11H;1-4,8H,(H,9,10);/q;;+2/p-2 |
InChI-Schlüssel |
KJJCCPMNVQVZHD-UHFFFAOYSA-L |
Kanonische SMILES |
C1=CC=C(C(=C1)C(=O)[O-])O.C1=CC2=C(C(=C1)[O-])N=CC=C2.[Cu+2] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


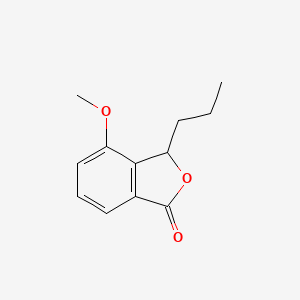
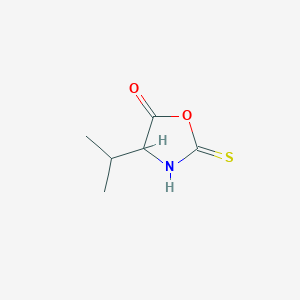
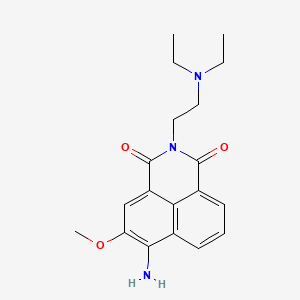
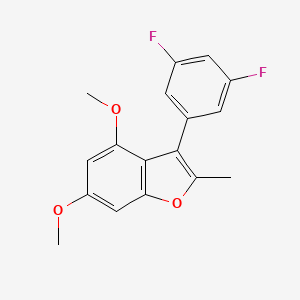
![Methyl 4-bromo-1-methyl-1H-benzo[d][1,2,3]triazole-6-carboxylate](/img/structure/B12884475.png)
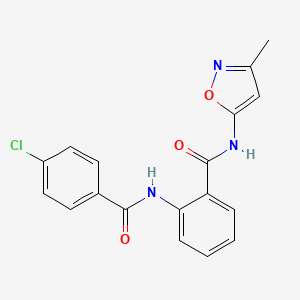
![3-(2-(Methylthio)ethyl)-5,6-dihydro-4H-pyrrolo[3,2-d]isoxazole](/img/structure/B12884493.png)
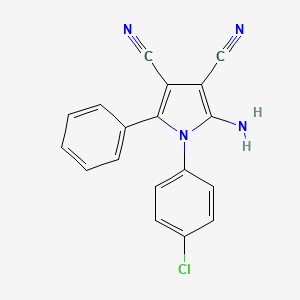
![2-(Difluoromethoxy)benzo[d]oxazole-4-carboxylic acid](/img/structure/B12884506.png)
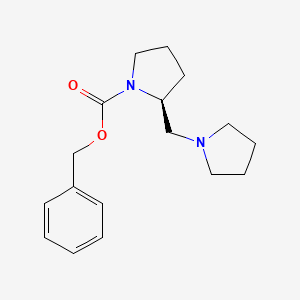
![6-Methyl-7-phenyl-1H-pyrrolo[3,4-c]pyridine-1,3(2H)-dione](/img/structure/B12884523.png)
![[(2S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxyoxolan-2-yl]methyl N-(2-hydroxybenzoyl)sulfamate;N,N-diethylethanamine](/img/structure/B12884528.png)

